molecular formula C6H13N5 B13409550 1-(2-Azidoethyl)piperazine CAS No. 745048-12-8

1-(2-Azidoethyl)piperazine

Cat. No.: B13409550
CAS No.: 745048-12-8
M. Wt: 155.20 g/mol
InChI Key: JSOLZWXMGMAORE-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)piperazine is an organic compound with the molecular formula C6H13N5. It belongs to the class of azides and piperazines, characterized by the presence of an azido group (-N3) attached to an ethyl chain, which is further connected to a piperazine ring.

Preparation Methods

The synthesis of 1-(2-Azidoethyl)piperazine can be achieved through several routes. One common method involves the reaction of piperazine with 2-chloroethyl azide under basic conditions. The reaction typically proceeds as follows:

Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(2-Azidoethyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-Azidoethyl)piperazine involves its interaction with molecular targets through the azido group. The azido group can undergo click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in bioconjugation and labeling studies . Additionally, the piperazine ring can interact with various biological targets, modulating their activity through binding to receptors or enzymes .

Comparison with Similar Compounds

1-(2-Azidoethyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its azido group, which provides distinct reactivity and applications in click chemistry and bioconjugation studies.

Properties

IUPAC Name

1-(2-azidoethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N5/c7-10-9-3-6-11-4-1-8-2-5-11/h8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOLZWXMGMAORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310956
Record name 1-(2-Azidoethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745048-12-8
Record name 1-(2-Azidoethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745048-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Azidoethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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